molecular formula C12H15Cl2NO B2491925 1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol CAS No. 414892-26-5

1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol

Cat. No. B2491925
CAS RN: 414892-26-5
M. Wt: 260.16
InChI Key: CGWXRMJZQYQZNH-UHFFFAOYSA-N
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Description

The compound “1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol” is a chemical entity that features prominently in the field of medicinal chemistry, particularly in the context of arylcycloalkylamines. These compounds, including phenyl piperidines and piperazines, play a crucial role in the development of antipsychotic agents due to their pharmacophoric groups, which can significantly influence the potency and selectivity of binding affinity at D2-like receptors (Sikazwe et al., 2009).

Synthesis Analysis

The synthesis of related compounds often involves strategic chemical manipulations that enable the creation of molecules with desired biological properties. For instance, the synthesis of dihydropyridines (DHPs), a closely related scaffold, showcases the utility of these frameworks in pharmaceutical research. DHPs, through various synthetic methodologies, have been transformed into several drug molecules and natural products, highlighting the significance of these scaffolds in medicinal chemistry (Sharma & Singh, 2017).

Molecular Structure Analysis

The molecular structure of compounds like “this compound” plays a crucial role in their interaction with biological targets. Arylalkyl substituents, as found in arylcycloalkylamines, contribute to their affinity and selectivity towards D2-like receptors. This is evidenced by studies showing that such modifications can enhance the therapeutic potential of these molecules (Sikazwe et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of “this compound” are influenced by its structural elements. The presence of arylalkyl groups and the piperidine core are characteristic of molecules with potent pharmacological activities. These structural components are involved in key chemical reactions that can modify the molecule's pharmacokinetic and pharmacodynamic profiles, making it a valuable entity in drug development processes.

Physical Properties Analysis

The physical properties of compounds like “this compound” are dictated by their molecular framework. These properties, including solubility, melting point, and stability, are essential for determining the compound's suitability for pharmaceutical applications. The piperidine core, in particular, is known for its role in enhancing the physical and chemical stability of pharmaceutical agents.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of “this compound” are central to its pharmacological efficacy. The dichlorophenyl and piperidinol groups contribute to the molecule's ability to interact with biological targets, influencing its binding affinity and selectivity. This interplay of structural features and chemical properties is crucial for the design of effective therapeutic agents (Sikazwe et al., 2009).

Scientific Research Applications

Medicinal Chemistry and Drug Development

  • The compound has been studied for its potential use in modifying nociception and morphine tolerance, showing promise as an adjunct to chronic pain therapy. It demonstrates the ability to antagonize the antimorphine action of nociceptin and reverse tolerance to morphine, indicating its potential in managing conditions where thermal hyperalgesia is a significant component of the pain response (Zaratin et al., 2004).

Crystallography and Molecular Structure Analysis

  • Research has delved into the crystal structure and molecular geometry of related compounds, aiming to understand their potential in various applications. Studies have utilized density functional theory (DFT) and other computational methods to analyze the molecular electrostatic potential, vibrational analysis, and other structural characteristics. These studies are crucial in the field of drug design and molecular engineering (Fatma et al., 2017).

Pharmacology and Receptor Interaction

  • The compound's interaction with receptors, such as the CB1 cannabinoid receptor, has been a subject of study. Understanding how these molecules interact with receptors at a molecular level is essential for designing drugs with specific effects and minimal side effects. This includes studying various conformations of the compound and their stability, as well as how these conformations affect the binding interaction with receptors (Shim et al., 2002).

Synthetic Chemistry

  • The synthesis pathways of related compounds have been explored to improve yields and understand the chemical nature of these molecules. Modifications in the synthesis process can lead to better yields, purer products, and a better understanding of the chemical behavior of these compounds. Such studies are foundational in the field of synthetic chemistry and drug development (Perrey et al., 2016).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWXRMJZQYQZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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